molecular formula C10H16N4O4 B2937755 t-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate CAS No. 2023003-06-5

t-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

Cat. No. B2937755
CAS RN: 2023003-06-5
M. Wt: 256.262
InChI Key: RUCPJCWBXHBZGZ-UHFFFAOYSA-N
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Description

The compound “t-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate” belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While specific synthesis methods for “t-Butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate” are not available, pyrazole compounds are generally synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular structure of a similar compound, “tert-butyl N- (1-methyl-4-nitro-1H-pyrazol-5-yl)carbamate”, has been reported . It has a molecular weight of 242.23 and its Inchi Code is 1S/C9H14N4O4/c1-9(2,3)17-8(14)11-7-6(13(15)16)5-10-12(7)4/h5H,1-4H3, (H,11,14) .


Chemical Reactions Analysis

The chemical reactions of pyrazole compounds can vary widely depending on their substituents. For instance, N-tert.butylpyrazole intermediates reacted with ethylenediamine or propylenediamine via C2 SN Ar to offer N1 - (4- (1- (tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine .

Mechanism of Action

The mechanism of action of pyrazole compounds can also vary widely depending on their structure and the biological system they interact with. For example, some pyrazole derivatives have shown anti-inflammatory effects through their ability to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage cells .

Future Directions

The future directions in the research of pyrazole compounds could involve the design and synthesis of new derivatives with improved biological activities. The development of green synthesis methods and the use of microwave technology could also be areas of interest .

properties

IUPAC Name

tert-butyl N-(1-ethyl-4-nitropyrazol-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-5-13-6-7(14(16)17)8(12-13)11-9(15)18-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCPJCWBXHBZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (1-ethyl-4-nitro-1H-pyrazol-3-yl)carbamate

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